
Physical properties of 4-(4-
Chlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzonitrile

CAS No.: 74448-92-3

Cat. No.: B1353062 Get Quote

Technical Monograph: 4-(4-Chlorophenoxy)benzonitrile CAS Registry Number: 74448-92-3

Document Type: Technical Reference & Experimental Guide Version: 1.0[1]

Executive Summary & Chemical Identity
4-(4-Chlorophenoxy)benzonitrile is a diaryl ether widely utilized as a high-value intermediate

in the synthesis of agrochemicals (specifically broad-spectrum fungicides) and pharmaceutical

candidates targeting inflammatory pathways.[1] Structurally, it consists of a benzonitrile moiety

linked via an ether oxygen to a para-chlorobenzene ring.[1] This ether linkage confers

significant chemical stability, while the nitrile group serves as a versatile "chemical handle" for

transformation into acids, amides, or amines.[1]

Chemical Structure: The molecule exhibits a "bent" geometry around the central oxygen atom

(C-O-C angle approx. 118-120°), disrupting planarity and influencing its solubility profile and

packing density in the solid state.[1]
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Identifier Value

IUPAC Name 4-(4-Chlorophenoxy)benzonitrile

Common Synonyms
4-Chloro-4'-cyanodiphenyl ether; p-(p-

Chlorophenoxy)benzonitrile

CAS Number 74448-92-3

Molecular Formula C₁₃H₈ClNO

Molecular Weight 229.66 g/mol

SMILES N#CC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1

Physicochemical Properties Profile
The following data aggregates experimental values from industrial certificates of analysis and

standard chemical databases.

Table 1: Physical Data Summary

Property Value / Range Condition / Note

Physical State Solid (Crystalline Powder) at 20°C, 1 atm

Color White to Off-White High purity (>98%)

Melting Point 84.0 – 88.0 °C
Sharp melting range indicates

high crystallinity [1][2]

Boiling Point 160 °C
at 0.6 mmHg (Vacuum

distillation required) [2]

Solubility (Organic) Soluble
Methanol, DMSO, DMF,

Chloroform

Solubility (Aqueous) Insoluble Hydrophobic diaryl core

Flash Point 168.4 °C Predicted (Closed Cup)

Purity Standard ≥ 98.0% (GC) Standard industrial grade [2]
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Spectroscopic Signature (Predicted):

IR Spectrum: Distinct nitrile (

) stretch at ~2220–2230 cm⁻¹.[1] Aryl ether (

) stretch bands appear between 1200–1275 cm⁻¹.[1]

¹H NMR (DMSO-d₆): Two sets of AA'BB' coupling patterns. The protons ortho to the nitrile

are deshielded (approx.[1] 7.8 ppm), while protons ortho to the ether linkage are shielded

(approx.[1] 7.0–7.2 ppm).[1]

Synthesis Protocol: Nucleophilic Aromatic
Substitution (SₙAr)
The most robust industrial synthesis involves the coupling of 4-chlorophenol with 4-

fluorobenzonitrile (or 4-chlorobenzonitrile, though less reactive) mediated by a weak base in a

polar aprotic solvent.[1]

Mechanism of Action
The reaction proceeds via an SₙAr mechanism.[1] The electron-withdrawing nitrile group on the

fluorobenzene ring activates the para-position, making it susceptible to nucleophilic attack by

the phenoxide ion generated in situ from 4-chlorophenol.[1]

Experimental Workflow
Reagents:

4-Fluorobenzonitrile (1.0 eq)[1]

4-Chlorophenol (1.1 eq)[1]

Potassium Carbonate (

), anhydrous (1.5 eq)[1]

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][2]
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Protocol Steps:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 4-chlorophenol (1.1 eq) in DMF (approx. 5 mL per mmol).

Deprotonation: Add anhydrous

(1.5 eq). Stir at room temperature for 15 minutes to facilitate the formation of the potassium
phenoxide salt. Note: The solution may change color slightly.[1]

Addition: Add 4-fluorobenzonitrile (1.0 eq) to the mixture.

Reaction: Heat the reaction mixture to 90–100°C under an inert atmosphere (

or Ar). Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][3]
Complete conversion typically occurs within 4–6 hours.[1][4]

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into

crushed ice/water (10x volume of DMF). The product will precipitate as a white to pale yellow

solid.[1]

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to

remove residual DMF and inorganic salts.[1]

Purification: Recrystallize the crude solid from hot Ethanol or Methanol to yield pure 4-(4-
Chlorophenoxy)benzonitrile as white needles.
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Figure 1: SₙAr Synthesis Pathway. The electron-deficient nitrile ring facilitates the displacement

of fluoride by the phenoxide.[1]

Structural Applications in Drug Design
The 4-(4-Chlorophenoxy)benzonitrile scaffold is a privileged structure in medicinal chemistry,

often referred to as a "bi-aryl ether linker."[1]

1. Metabolic Stability: The ether oxygen is metabolically robust compared to esters or amides,

resisting hydrolysis in plasma.[1] The chlorine atom at the para-position blocks metabolic

oxidation (hydroxylation) at the most reactive site of the phenyl ring, extending the half-life (

) of the parent drug.[1]

2. Pharmacophore Geometry: The bond angle of the ether oxygen allows the two aromatic

rings to adopt a "twisted" conformation relative to each other.[1] This is critical for fitting into

hydrophobic pockets of enzymes where a rigid, planar biphenyl system would face steric

clashes.[1]

3. Key Targets:
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LTA4H Inhibitors: Derivatives of this scaffold have been explored as inhibitors of Leukotriene

A4 Hydrolase, a target for preventing cardiac inflammation [3].[1][5]

Agrochemicals: It serves as a precursor to Difenoconazole-class fungicides, where the nitrile

is converted to a heterocycle or used as a branch point.[1]
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Figure 2: Functional mapping of the scaffold showing reactive sites and downstream

applications.[1][2]

Handling, Safety, and Storage
Hazard Classification (GHS):

Signal Word: Warning

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]

H315/H319: Causes skin irritation and serious eye irritation [1][2].[1][6]

Storage Protocol:

Temperature: Store at room temperature (15–25°C).
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Atmosphere: Keep container tightly closed. While not highly hygroscopic, storage under dry

conditions is recommended to prevent hydrolysis of the nitrile over long periods.[1]

Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the

nitrile to a carboxylic acid).[1]

References
Davies, D. R., et al. (2009).[1][5] Discovery of DG-051, a Novel Leukotriene A4 Hydrolase
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citation for scaffold application in LTA4H inhibitors).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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